5-氟-1-苯基-1H-吡唑

描述

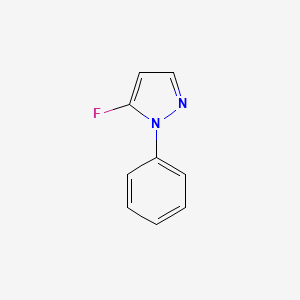

5-fluoro-1-phenyl-1H-pyrazole is a useful research compound. Its molecular formula is C9H7FN2 and its molecular weight is 162.16 g/mol. The purity is usually 95%.

The exact mass of the compound 5-fluoro-1-phenyl-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-fluoro-1-phenyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-1-phenyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌活性

5-氟-1-苯基-1H-吡唑因其潜在的抗菌特性而受到研究。吡唑衍生物已知对多种微生物菌株具有显著活性。 氟原子的存在可以增强该化合物与微生物酶相互作用的能力,可能导致新型抗菌剂的开发 .

抗结核

对抗结核病(TB)的斗争促使研究人员探索吡唑衍生物作为潜在的抗结核病药物。 5-氟-1-苯基-1H-吡唑的结构特征,例如氟取代,被认为有助于其对抗结核分枝杆菌的功效,结核分枝杆菌是导致结核病的细菌 .

抗炎特性

炎症是对有害刺激的生物学反应,控制炎症对于治疗各种疾病至关重要。 5-氟-1-苯基-1H-吡唑已被研究其抗炎特性,这可能有助于创建新的抗炎药物 .

抗氧化作用

氧化应激与多种疾病有关,包括神经退行性疾病。 包括 5-氟-1-苯基-1H-吡唑在内的吡唑化合物已显示出抗氧化特性,表明它们可能用于预防或治疗由氧化损伤引起的疾病 .

抗肿瘤和细胞毒性

癌症研究一直关注吡唑衍生物,因为它们对各种癌细胞系具有细胞毒性。 5-氟-1-苯基-1H-吡唑的氟化吡唑结构可能与癌细胞相互作用,导致细胞死亡,并为开发新的抗癌药物提供途径 .

镇痛作用

疼痛管理是医疗保健的关键方面。 5-氟-1-苯基-1H-吡唑已被研究其镇痛作用,这可能导致创建新的止痛药,而不会产生与目前治疗方法相关的副作用 .

抗利什曼病和抗疟疾活性

吡唑衍生物已被发现具有有效的抗利什曼病和抗疟疾活性。 研究表明,像 5-氟-1-苯基-1H-吡唑这样的化合物可以有效地对抗利什曼原虫属物种和疟原虫属菌株,它们分别导致利什曼病和疟疾 .

农业应用

吡唑的结构基序存在于各种农用化学品中。 5-氟-1-苯基-1H-吡唑可以作为开发新型杀虫剂或除草剂的支架,利用其潜在的生物活性来控制害虫并提高作物产量 .

作用机制

Target of Action

Similar compounds such as phenylpyrazole insecticides function by blocking glutamate-activated chloride channels in insects .

Mode of Action

It is known that phenylpyrazole insecticides, which may share structural similarities with 5-fluoro-1-phenyl-1h-pyrazole, function by blocking glutamate-activated chloride channels in insects . This suggests that 5-fluoro-1-phenyl-1H-pyrazole might interact with its targets in a similar manner.

Biochemical Pathways

It is known that pyrazole derivatives can have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-fluoro-1-phenyl-1H-pyrazole might affect multiple biochemical pathways.

Pharmacokinetics

The presence of a fluorine atom in the molecule might influence its pharmacokinetic properties, as fluorinated compounds are popular in medicinal chemistry due to their increased stability and potential to modify bioactivities .

Result of Action

It is known that pyrazole derivatives can have diverse biological activities, suggesting that 5-fluoro-1-phenyl-1h-pyrazole might have multiple effects at the molecular and cellular level .

Action Environment

The presence of a fluorine atom in the molecule might influence its stability and reactivity in different environments .

生化分析

Biochemical Properties

5-fluoro-1-phenyl-1H-pyrazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with human estrogen alpha receptor (ERα), exhibiting binding affinity comparable to native ligands Additionally, 5-fluoro-1-phenyl-1H-pyrazole has been reported to exhibit antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity, and analgesic activities . These interactions highlight the compound’s versatility in modulating various biochemical pathways.

Cellular Effects

The effects of 5-fluoro-1-phenyl-1H-pyrazole on cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-fluoro-1-phenyl-1H-pyrazole has been shown to inhibit the growth of breast cancer cell lines by binding to ERα . This interaction disrupts estrogen signaling pathways, leading to reduced cell proliferation. Additionally, the compound’s antioxidant properties help mitigate oxidative stress in cells, thereby protecting against cellular damage .

Molecular Mechanism

At the molecular level, 5-fluoro-1-phenyl-1H-pyrazole exerts its effects through various mechanisms. The compound’s binding interactions with biomolecules, such as ERα, involve hydrogen bonding and hydrophobic interactions . These interactions stabilize the compound-receptor complex, leading to inhibition of estrogen-mediated signaling. Furthermore, 5-fluoro-1-phenyl-1H-pyrazole has been reported to inhibit cyclooxygenase-2 (COX-2) activity, thereby reducing inflammation . The compound’s ability to modulate gene expression is attributed to its interactions with transcription factors and regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 5-fluoro-1-phenyl-1H-pyrazole in laboratory settings have been studied to understand its long-term effects on cellular function. The compound exhibits good stability under normal storage conditions, with minimal degradation over time . In vitro studies have shown that prolonged exposure to 5-fluoro-1-phenyl-1H-pyrazole does not significantly alter its biochemical properties. In vivo studies are required to assess the compound’s long-term effects on cellular function and potential toxicity.

Dosage Effects in Animal Models

The effects of 5-fluoro-1-phenyl-1H-pyrazole vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-tumor activities . At high doses, 5-fluoro-1-phenyl-1H-pyrazole may induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.

Metabolic Pathways

5-fluoro-1-phenyl-1H-pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes metabolic transformations, including hydroxylation and conjugation reactions, which facilitate its excretion from the body . Enzymes such as cytochrome P450 play a crucial role in the metabolism of 5-fluoro-1-phenyl-1H-pyrazole, influencing its pharmacokinetics and bioavailability .

Transport and Distribution

The transport and distribution of 5-fluoro-1-phenyl-1H-pyrazole within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in target tissues . Additionally, binding proteins such as albumin facilitate the transport of 5-fluoro-1-phenyl-1H-pyrazole in the bloodstream, enhancing its systemic distribution .

Subcellular Localization

The subcellular localization of 5-fluoro-1-phenyl-1H-pyrazole is influenced by targeting signals and post-translational modifications. The compound has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . The presence of targeting signals, such as nuclear localization sequences, directs 5-fluoro-1-phenyl-1H-pyrazole to specific cellular compartments, modulating its activity and function .

属性

IUPAC Name |

5-fluoro-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRUUJMPCDFVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781334-23-3 | |

| Record name | 5-fluoro-1-phenyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B1448956.png)

![3-Fluoro-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1448960.png)

![Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate](/img/structure/B1448964.png)

![Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid](/img/structure/B1448977.png)